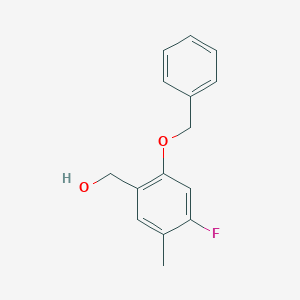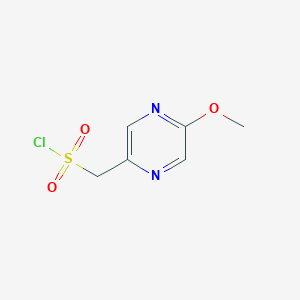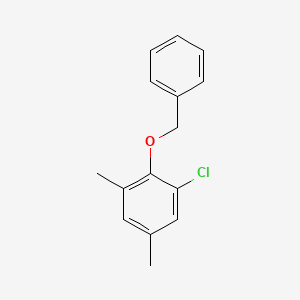
2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group, a chlorine atom, and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol, which undergoes chlorination to introduce the chlorine atom at the 1-position.
Benzyloxy Group Introduction: The chlorinated intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride, to form the benzyloxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-dimethylbenzene.
Substitution: 2-(Benzyloxy)-1-amino-3,5-dimethylbenzene or 2-(Benzyloxy)-1-thio-3,5-dimethylbenzene.
Applications De Recherche Scientifique
2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent for polypeptide synthesis.
Propriétés
Formule moléculaire |
C15H15ClO |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-chloro-3,5-dimethyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15ClO/c1-11-8-12(2)15(14(16)9-11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
GRTIRVMXTNURJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
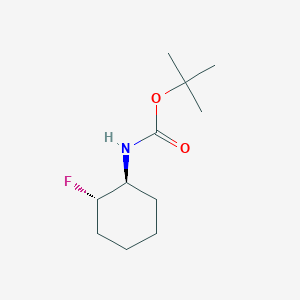
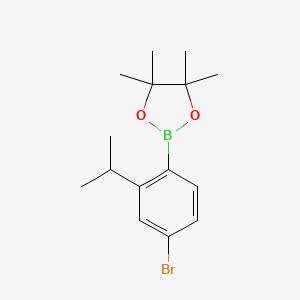
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
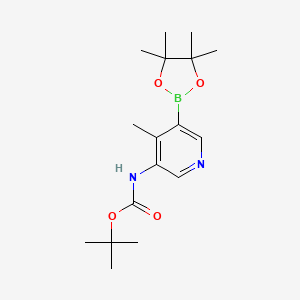
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
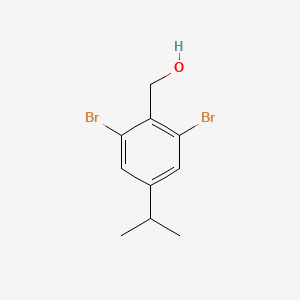
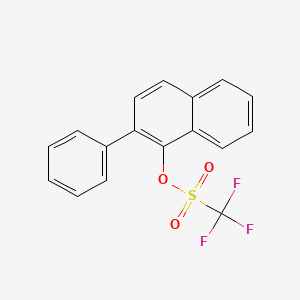
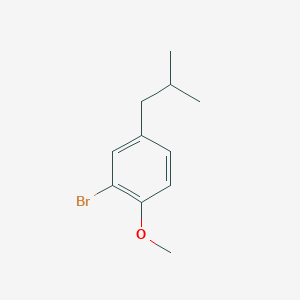
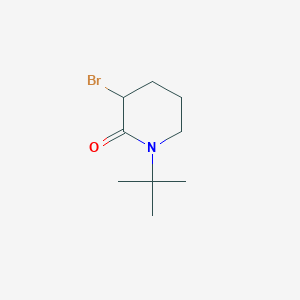
![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
